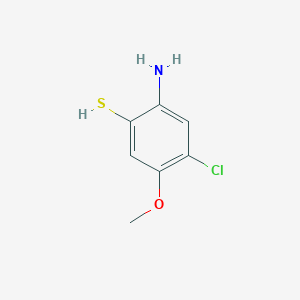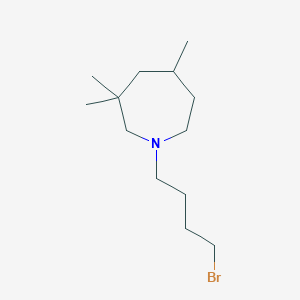
1-(4-Bromobutyl)-3,3,5-trimethylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-3,3,5-trimethylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom and three methyl groups at the 3, 3, and 5 positions of the azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-3,3,5-trimethylazepane typically involves the reaction of 3,3,5-trimethylazepane with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the azepane ring attacks the bromobutane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobutyl)-3,3,5-trimethylazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azepane derivatives with different substituents replacing the bromobutyl group.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced azepane derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromobutyl)-3,3,5-trimethylazepane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutyl)-3,3,5-trimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromobutyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity or specificity. The azepane ring structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
1-(4-Bromobutyl)-3,3,5-trimethylazepane can be compared with other similar compounds such as:
1-(4-Chlorobutyl)-3,3,5-trimethylazepane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Bromobutyl)-3,3,5-trimethylpiperidine: A six-membered ring analog with potentially different chemical and biological properties.
1-(4-Bromobutyl)-3,3,5-trimethylpyrrolidine: A five-membered ring analog with distinct reactivity and applications.
The uniqueness of this compound lies in its seven-membered azepane ring, which provides a different spatial arrangement and steric environment compared to its six- and five-membered counterparts
Propiedades
Número CAS |
82154-77-6 |
|---|---|
Fórmula molecular |
C13H26BrN |
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)-3,3,5-trimethylazepane |
InChI |
InChI=1S/C13H26BrN/c1-12-6-9-15(8-5-4-7-14)11-13(2,3)10-12/h12H,4-11H2,1-3H3 |
Clave InChI |
PTSFQZYURNYBLM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC(C1)(C)C)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


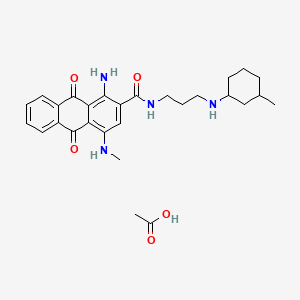


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

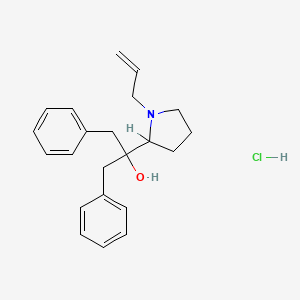
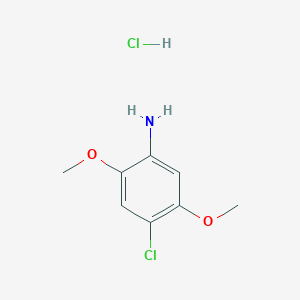
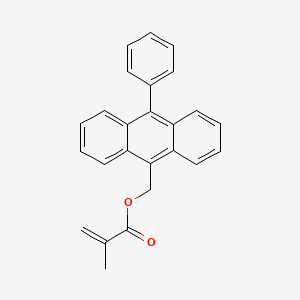
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
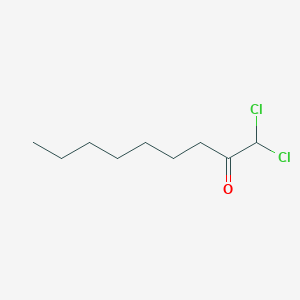

![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
